molecular formula C16H17NO B1392126 4-(4-Isopropylbenzoyl)-2-methylpyridine CAS No. 1187171-25-0

4-(4-Isopropylbenzoyl)-2-methylpyridine

Cat. No. B1392126
CAS RN: 1187171-25-0
M. Wt: 239.31 g/mol
InChI Key: MRBNHGLEWNFEBA-UHFFFAOYSA-N
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Description

“4-Isopropylbenzoyl chloride” is a chemical compound with the molecular formula C10H11ClO . It’s also known by several synonyms, including “4-propan-2-ylbenzoyl chloride” and "4-isopropyl-benzoyl chloride" .


Synthesis Analysis

While specific synthesis methods for “4-(4-Isopropylbenzoyl)-2-methylpyridine” were not found, there are related compounds that have been synthesized. For instance, two new supramolecular compounds were hydrothermally synthesized using “2-(4-isopropylbenzoyl)benzoic acid” as a starting material .


Molecular Structure Analysis

The InChI code for “4-Isopropylbenzoyl chloride” is 1S/C10H11ClO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

A Birch-like mechanism involving alternate electron transfer and protonation steps has been proposed for benzoyl-CoA reductase .


Physical And Chemical Properties Analysis

“4-Isopropylbenzoyl chloride” has a molecular weight of 182.65 g/mol . It’s a liquid at room temperature and has a density of 1.1±0.1 g/cm3 .

Scientific Research Applications

Electrophoretic Separation Optimization

Research by Wren (1991) focused on the electrophoretic separation of methylpyridines, including 4-substituted types. This study found improved separation by using a cationic surfactant, with the electrophoretic mobilities of the isomers being linearly dependent on calculated charge. This suggests potential applications of 4-(4-Isopropylbenzoyl)-2-methylpyridine in optimizing electrophoretic separation techniques (Wren, 1991).

Fluorescent Labeling in Analytical Chemistry

Nakaya et al. (1996) explored the use of α,β-unsaturated carbonyl compounds and 2-methylpyridines as fluorescent labeling reagents for the quantitative analysis of carnitine. This indicates potential uses of this compound in fluorescent labeling for analytical purposes (Nakaya et al., 1996).

Corrosion Inhibition

Mert et al. (2014) investigated the inhibition effect of 2-amino-4-methylpyridine on mild steel corrosion. Although this study does not directly involve this compound, the results suggest a potential application for similar compounds in corrosion inhibition (Mert et al., 2014).

Synthesis and Characterization of Complexes

Research by Novianti and Hansongnern (2017) on the synthesis of Cu(II)-Phen complexes with 2-amino-4-methylpyridine demonstrates the potential of this compound in complex synthesis and characterization (Novianti & Hansongnern, 2017).

Hydrogen Bonded Supramolecular Association

Khalib et al. (2014) studied the supramolecular association of 2-amino-4-methylpyridinium salts. This research indicates the potential of this compound in forming supramolecular structures and associations (Khalib et al., 2014).

Photophysical and Photochemical Properties

Pavlik et al. (2007) examined the vapor-phase photochemistry of methylpyridines, which may suggest applications of this compound in studies related to photophysical and photochemical properties (Pavlik et al., 2007).

Safety and Hazards

“4-Isopropylbenzoyl chloride” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research into the anaerobic degradation of 4-isopropylbenzoyl-CoA in the denitrifying bacterium strain pCyN1 has provided insights into the stereochemistry of the enzyme reactions involved . This could open up new avenues for research in this area.

properties

IUPAC Name

(2-methylpyridin-4-yl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11(2)13-4-6-14(7-5-13)16(18)15-8-9-17-12(3)10-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBNHGLEWNFEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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